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Compound of Interest

Compound Name:
8-Bromo-4-hydroxyquinoline-3-

carboxylic acid

Cat. No.: B1269253 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-
Bromo-4-hydroxyquinoline-3-carboxylic acid (CAS No: 35973-17-2), a heterocyclic

compound of interest in medicinal chemistry and materials science. This document compiles

available predicted spectroscopic data and outlines standard experimental protocols for

acquiring such data.

Compound Information
Property Value

Chemical Name 8-Bromo-4-hydroxyquinoline-3-carboxylic acid

Molecular Formula C₁₀H₆BrNO₃

Molecular Weight 268.06 g/mol

Canonical SMILES C1=CC2=C(C(=C1)Br)NC=C(C2=O)C(=O)O

InChI Key NKUGXZLINWIUOR-UHFFFAOYSA-N
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While experimental spectroscopic data for 8-Bromo-4-hydroxyquinoline-3-carboxylic acid is

not readily available in publicly accessible databases, this section presents predicted data and

expected spectral features based on the compound's structure and known data for similar

quinoline derivatives.

Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique to determine the molecular weight and

elemental composition of a compound. The predicted mass-to-charge ratios (m/z) for various

adducts of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid are presented below. This data is

computationally generated and provides expected values for experimental analysis.[1]

Adduct Ion Predicted m/z

[M+H]⁺ 267.9604

[M+Na]⁺ 289.9423

[M-H]⁻ 265.9458

[M+NH₄]⁺ 284.9869

[M+K]⁺ 305.9163

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by

providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C

NMR) atoms.

Note: The following NMR data is predicted based on the chemical structure and typical

chemical shifts for quinoline and carboxylic acid moieties. Experimental verification is required.

¹H NMR (Predicted)
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Chemical Shift (δ, ppm) Multiplicity Assignment

~8.9 - 9.1 s H2

~8.2 - 8.4 d H5

~7.6 - 7.8 t H6

~7.9 - 8.1 d H7

~12.0 - 13.0 br s -COOH

~11.0 - 12.0 br s -OH

¹³C NMR (Predicted)

Chemical Shift (δ, ppm) Assignment

~170 - 175 -COOH

~160 - 165 C4

~145 - 150 C2

~140 - 145 C8a

~130 - 135 C7

~125 - 130 C5

~120 - 125 C6

~115 - 120 C8

~110 - 115 C4a

~105 - 110 C3

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation. The expected characteristic absorption bands for 8-Bromo-4-
hydroxyquinoline-3-carboxylic acid are listed below.
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Wavenumber (cm⁻¹) Intensity Assignment

3300 - 2500 Broad, Strong O-H stretch (Carboxylic acid)

~3200 Broad, Medium O-H stretch (Phenolic)

~3100 - 3000 Medium C-H stretch (Aromatic)

1720 - 1680 Strong C=O stretch (Carboxylic acid)

1620 - 1580 Medium C=C stretch (Aromatic)

1450 - 1400 Medium C-O-H bend (Carboxylic acid)

1300 - 1200 Strong C-O stretch (Carboxylic acid)

~1200 Medium C-O stretch (Phenolic)

~800 - 750 Strong C-H bend (Aromatic)

~700 - 600 Medium C-Br stretch

Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data

presented above. These protocols are based on standard laboratory practices for the analysis

of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation:

Accurately weigh 5-10 mg of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid for ¹H

NMR analysis, and 20-25 mg for ¹³C NMR.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, as the compound may have limited solubility in CDCl₃) in a clean, dry NMR

tube.
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Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Cap the NMR tube and gently agitate to ensure complete dissolution.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field strength.

Pulse Program: Standard single-pulse sequence (e.g., zg30).

Number of Scans: 16-64 (or more for dilute samples).

Relaxation Delay (d1): 1-5 seconds.

Spectral Width: -2 to 16 ppm.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or corresponding frequency for the available ¹H field strength.

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024 or more, depending on concentration.

Relaxation Delay (d1): 2-10 seconds.

Spectral Width: 0 to 220 ppm.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale to the TMS signal (0 ppm).

Integrate the peaks in the ¹H NMR spectrum.
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Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to

the respective nuclei.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation:

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft

tissue dampened with a volatile solvent like isopropanol or ethanol.

Record a background spectrum of the empty ATR accessory.

Sample Analysis:

Place a small amount of the solid 8-Bromo-4-hydroxyquinoline-3-carboxylic acid
powder directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Acquire the IR spectrum.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Processing:
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The acquired spectrum is automatically ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Identify and label the characteristic absorption bands corresponding to the functional

groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

Sample Preparation:

Prepare a dilute solution of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid
(approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The

solvent should be of high purity (LC-MS grade).

A small amount of a volatile acid (e.g., formic acid for positive ion mode) or base (e.g.,

ammonium hydroxide for negative ion mode) may be added to the solvent to enhance

ionization.

Instrument Parameters:

Ionization Source: Electrospray Ionization (ESI).

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

Ionization Mode: Positive and/or negative ion mode.

Mass Range: m/z 50 - 500.

Capillary Voltage: 3-5 kV.

Drying Gas (N₂) Flow and Temperature: Optimized for the specific instrument and solvent

system.

Data Acquisition and Processing:
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Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

Acquire the mass spectrum.

Analyze the spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and other

adducts.

If fragmentation data is desired (MS/MS), select the molecular ion as the precursor ion

and apply collision-induced dissociation (CID) to generate fragment ions.

Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.
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A generalized workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. PubChemLite - 8-bromo-4-hydroxyquinoline-3-carboxylic acid (C10H6BrNO3)
[pubchemlite.lcsb.uni.lu]

To cite this document: BenchChem. [Spectroscopic Profile of 8-Bromo-4-hydroxyquinoline-3-
carboxylic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1269253#spectroscopic-data-nmr-ir-ms-of-8-bromo-
4-hydroxyquinoline-3-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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